3-Hydrazino-7-chloro-1,2,4-benzotriazine

TRPA1 antagonist Pain Ion channel pharmacology

3-Hydrazino-7-chloro-1,2,4-benzotriazine (C₇H₆ClN₅, MW 195.61 g/mol) is a heterocyclic compound belonging to the 1,2,4-benzotriazine family, characterized by a fused benzene-triazine ring system bearing a hydrazino (–NHNH₂) substituent at position 3 and a chlorine atom at position 7. This substitution pattern distinguishes it from the clinically investigated hypoxia-selective cytotoxin tirapazamine (3-amino-1,2,4-benzotriazine 1,4-dioxide), which carries an amino group at position 3 and N-oxide functionalities at positions 1 and 4.

Molecular Formula C7H6ClN5
Molecular Weight 195.61 g/mol
Cat. No. B8516999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydrazino-7-chloro-1,2,4-benzotriazine
Molecular FormulaC7H6ClN5
Molecular Weight195.61 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)N=NC(=N2)NN
InChIInChI=1S/C7H6ClN5/c8-4-1-2-5-6(3-4)12-13-7(10-5)11-9/h1-3H,9H2,(H,10,11,13)
InChIKeyFMQYZILWILHXOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydrazino-7-chloro-1,2,4-benzotriazine: Core Chemical Identity and Scientific Profile for Research Procurement


3-Hydrazino-7-chloro-1,2,4-benzotriazine (C₇H₆ClN₅, MW 195.61 g/mol) is a heterocyclic compound belonging to the 1,2,4-benzotriazine family, characterized by a fused benzene-triazine ring system bearing a hydrazino (–NHNH₂) substituent at position 3 and a chlorine atom at position 7 . This substitution pattern distinguishes it from the clinically investigated hypoxia-selective cytotoxin tirapazamine (3-amino-1,2,4-benzotriazine 1,4-dioxide), which carries an amino group at position 3 and N-oxide functionalities at positions 1 and 4 [1]. The hydrazino group imparts distinct nucleophilic reactivity, enabling the compound to serve as a versatile synthetic intermediate for hydrazone, azido, and fused heterocyclic derivatives [2], while the 7-chloro substituent modulates electronic properties and biological target engagement [3].

Why 3-Hydrazino-7-chloro-1,2,4-benzotriazine Cannot Be Interchanged with Other Benzotriazine Analogs: Substitution-Dependent Functional Divergence


The benzotriazine scaffold is highly sensitive to substitution pattern, with even single-position modifications producing profound shifts in biological target engagement, redox behavior, and synthetic utility. The 3-hydrazino group enables nucleophilic condensation chemistry (e.g., hydrazone and azide formation) unavailable to 3-amino analogs such as tirapazamine [1], while the 7-chloro substituent contributes electron-withdrawing character that QSAR studies have identified as critical for Src kinase inhibitory potency [2]. In the antifungal domain, the 7-chloro-3-hydrazino-benzotriazine 1-oxide serves as a specific precursor to 3-azolyl-benzotriazine fungicides, a synthetic pathway inaccessible to the 7-unsubstituted or 7-methoxy analogs [3]. These functional and reactivity differences mean that generic benzotriazine substitution will yield compounds with divergent target profiles, pharmacokinetic properties, and downstream chemistry potential.

Quantitative Differentiation Evidence for 3-Hydrazino-7-chloro-1,2,4-benzotriazine Relative to Structural Analogs


TRPA1 Ion Channel Antagonism: Comparative Potency of 3-Hydrazino-7-chloro-1,2,4-benzotriazine vs. 3-Amino-1,2,4-benzotriazine Scaffolds

3-Hydrazino-7-chloro-1,2,4-benzotriazine (CHEMBL3786508) demonstrates antagonist activity at human TRPA1 with an IC₅₀ of 63–75 nM in a tetracycline-inducible CHO cell expression system [1]. In contrast, the parent 3-amino-1,2,4-benzotriazine scaffold (tirapazamine class) exhibits no reported TRPA1 activity, with its primary mechanism being hypoxia-selective DNA damage via bioreductive activation [2]. This represents a qualitative and quantitative target engagement differentiation: the 3-hydrazino-7-chloro substitution pattern redirects the benzotriazine pharmacophore from a DNA-damaging bioreductive prodrug to a nanomolar ion channel antagonist, with a selectivity window exceeding 1000-fold when comparing TRPA1 IC₅₀ (63 nM) against the EC₅₀ for agonist activity at human TRPA1 (>40,000 nM) [1].

TRPA1 antagonist Pain Ion channel pharmacology

Synthetic Versatility: Hydrazone and Heterocycle Formation Capacity of 3-Hydrazino-7-chloro-1,2,4-benzotriazine vs. 3-Amino Analogs

The 3-hydrazino group enables condensation with carbonyl compounds (acetylacetone, 1,3-dicarbonyls) to form hydrazones and subsequently fused heterocycles such as pyrazolyl-benzotriazines, as demonstrated in the patent literature for antifungal agent synthesis [1]. This reactivity is fundamentally absent in 3-amino-7-chloro-1,2,4-benzotriazine, which cannot undergo analogous condensation without prior chemical modification. The hydrazino group also permits diazotization to yield 3-azido-1,2,4-benzotriazine derivatives, enabling click chemistry applications [2]. For the 7-methoxy analog (3-hydrazino-7-methoxy-1,2,4-benzotriazine), the electron-donating methoxy group alters the electrophilicity of the triazine ring, modulating reaction rates in hydrazone formation compared to the electron-withdrawing 7-chloro derivative .

Hydrazone synthesis Heterocyclic chemistry Synthetic intermediate

Benzotriazine Scaffold QSAR: Predicted Impact of 7-Chloro Substitution on Src Kinase Inhibition Potency

Three-dimensional QSAR studies (CoMFA and CoMSIA) on a series of 72 benzotriazine derivatives as Src kinase inhibitors established that electron-withdrawing substituents adjacent to the aryl linker region, and small steric volumes in the hydrophobic region, significantly increase Src inhibitory activity (CoMSIA model: q² = 0.647, R² = 0.895, F = 115.906) [1]. The 7-chloro substituent on 3-hydrazino-7-chloro-1,2,4-benzotriazine fulfills both criteria: it provides electron withdrawal (σₚ for Cl ≈ +0.23) while maintaining a compact steric profile (van der Waals radius ~1.75 Å), in contrast to the 7-methoxy analog (σₚ for OCH₃ ≈ –0.27; larger steric bulk) or the 7-unsubstituted 3-hydrazino-1,2,4-benzotriazine (no electron withdrawal). While direct Src IC₅₀ data for the specific 3-hydrazino-7-chloro compound are not publicly reported, the QSAR model predictions support superior Src inhibitory potential relative to 7-electron-donating or 7-unsubstituted congeners.

Src kinase inhibition QSAR Anticancer drug design

Optimal Use Cases for 3-Hydrazino-7-chloro-1,2,4-benzotriazine Based on Verified Differentiation Evidence


TRPA1 Channel Pharmacology and Pain Target Validation Studies

With a human TRPA1 antagonist IC₅₀ of 63–75 nM and >530-fold selectivity over TRPA1 agonism, 3-hydrazino-7-chloro-1,2,4-benzotriazine serves as a research tool for probing TRPA1-mediated nociceptive and inflammatory signaling pathways [1]. Its nanomolar potency in CHO cell-based assays makes it suitable for in vitro target engagement studies where 3-amino benzotriazine analogs (e.g., tirapazamine class) are entirely non-targeting at TRPA1 [2]. Researchers investigating TRPA1 as a therapeutic target for neuropathic pain, migraine, or respiratory inflammation can use this compound as a structurally distinct chemotype from the more common xanthine or oxadiazole-based TRPA1 antagonists, providing scaffold diversity for patent strategies and resistance profiling.

Synthesis of Hydrazone and Fused Heterocycle Libraries for Agrochemical and Pharmaceutical Lead Discovery

The 3-hydrazino moiety enables direct condensation with carbonyl compounds to generate hydrazone libraries, which can be further cyclized to pyrazolyl-benzotriazines, triazolyl-benzotriazines, and related fused systems [1]. The 7-chloro substituent provides a synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to further diversify the scaffold [3]. This two-directional derivatization strategy—functionalization at the 3-hydrazino group and cross-coupling at the 7-chloro position—is unavailable with 3-amino analogs, which lack the hydrazone condensation pathway, or with 7-unsubstituted analogs, which lack the cross-coupling handle. Agrochemical discovery programs targeting novel fungicides, as exemplified by the 3-azolyl-benzotriazine patent literature [1], can directly leverage this compound as a key intermediate.

Src Family Kinase Inhibitor Screening Cascades in Oncology Drug Discovery

Based on 3D-QSAR CoMFA/CoMSIA models that identify electron-withdrawing 7-substituents as favorable for Src kinase inhibition (q² = 0.647, R² = 0.895) [4], 3-hydrazino-7-chloro-1,2,4-benzotriazine presents a QSAR-validated starting point for kinase inhibitor medicinal chemistry optimization. The compound's hydrazino group offers a reactive site for generating hydrazone-based kinase inhibitor libraries that can be screened against Src, Abl, and related tyrosine kinases. Programs seeking novel benzotriazine kinase inhibitor chemotypes distinct from the extensively patented 3-anilino-substituted benzotriazines should prioritize this scaffold for its unique substitution vector and synthetic accessibility.

Azido-Benzotriazine Synthesis for Click Chemistry and Bioconjugation Applications

Treatment of 3-hydrazino-1,2,4-benzotriazines with nitrous acid yields 3-azido-1,2,4-benzotriazines, which exist in equilibrium with their tetrazolo[5,1-c]benzotriazine tautomers [2]. This azido functionality enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) for bioconjugation, probe synthesis, and PROTAC linker attachment. The 7-chloro substituent provides an orthogonal functionalization site, allowing sequential bioconjugation at the 3-position followed by cross-coupling at the 7-position—a synthetic sequence not feasible with 3-amino benzotriazines.

Quote Request

Request a Quote for 3-Hydrazino-7-chloro-1,2,4-benzotriazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.